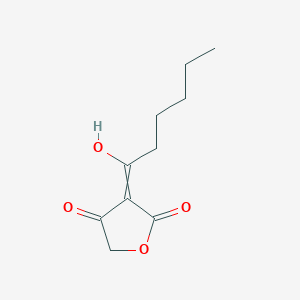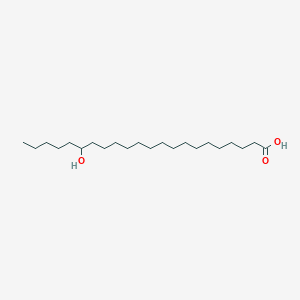![molecular formula C14H11Br6O5- B14333565 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate CAS No. 111043-74-4](/img/structure/B14333565.png)
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate is a brominated organic compound. Brominated compounds are known for their applications in various fields, including flame retardants, pharmaceuticals, and agrochemicals. This compound, with its multiple bromine atoms, is particularly interesting due to its potential reactivity and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate typically involves the bromination of precursor compounds. The process may include multiple steps of bromination and esterification. For instance, starting with a benzoate derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The hydroxyl group can be introduced through a subsequent reaction with a dibromohexanol derivative.
Industrial Production Methods
Industrial production of such brominated compounds often involves large-scale bromination reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and bromine concentration to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms, leading to debrominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce partially debrominated benzoates.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its brominated structure which can enhance biological activity.
Industry: Utilized in the development of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate exerts its effects involves its interaction with molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing active brominated species that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated compound used as a flame retardant.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of polymers and organic electronics.
Tetrabromophthalic anhydride: Used in the production of flame retardants and resins.
Uniqueness
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate is unique due to its specific bromination pattern and the presence of both ester and hydroxyl functional groups
Properties
CAS No. |
111043-74-4 |
|---|---|
Molecular Formula |
C14H11Br6O5- |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(5,6-dibromo-2-hydroxyhexoxy)carbonylbenzoate |
InChI |
InChI=1S/C14H12Br6O5/c15-3-5(16)1-2-6(21)4-25-14(24)8-7(13(22)23)9(17)11(19)12(20)10(8)18/h5-6,21H,1-4H2,(H,22,23)/p-1 |
InChI Key |
HHAKQWTVWUXQMW-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(CBr)Br)C(COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)

![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)

![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)

